molecular formula C6H4ClN3 B12952492 2-(4-Chloropyrimidin-2-yl)acetonitrile

2-(4-Chloropyrimidin-2-yl)acetonitrile

Cat. No.: B12952492
M. Wt: 153.57 g/mol
InChI Key: OCOCAPZSPBKWTL-UHFFFAOYSA-N
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Description

2-(4-Chloropyrimidin-2-yl)acetonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 4-position and an acetonitrile group at the 2-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment . Its reactivity is influenced by the electron-withdrawing chlorine substituent, which enhances electrophilic character at specific positions on the pyrimidine ring.

Properties

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

2-(4-chloropyrimidin-2-yl)acetonitrile

InChI

InChI=1S/C6H4ClN3/c7-5-2-4-9-6(10-5)1-3-8/h2,4H,1H2

InChI Key

OCOCAPZSPBKWTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloropyrimidin-2-yl)acetonitrile typically involves the reaction of 4-chloropyrimidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the chloropyrimidine .

Industrial Production Methods

Industrial production methods for 2-(4-Chloropyrimidin-2-yl)acetonitrile may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloropyrimidin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(4-aminopyrimidin-2-yl)acetonitrile .

Scientific Research Applications

2-(4-Chloropyrimidin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloropyrimidin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers: Positional Variations

2-(2-Chloropyrimidin-4-yl)acetonitrile (CAS: 1261744-41-5)
  • Structure : Chlorine at the 2-position of the pyrimidine ring; acetonitrile at the 4-position.
  • Molecular Formula : C₆H₄ClN₃ (molar mass: 153.57 g/mol) .
  • Physicochemical Properties :
    • Density: 1.346 g/cm³ (predicted)
    • Boiling Point: 354.1°C (predicted)
    • pKa: -2.39 (predicted) .
  • Key Differences : The positional isomerism alters electronic distribution, affecting reactivity. The 2-chloro substituent may reduce steric hindrance compared to the 4-chloro isomer, influencing binding interactions in biological systems.
2-(4-Chloropyridin-2-yl)acetonitrile (CAS: 1000515-40-1)
  • Structure : Pyridine ring (instead of pyrimidine) with chlorine at the 4-position.
  • Molecular Formula : C₇H₅ClN₂ (molar mass: 152.58 g/mol) .
  • Physicochemical Properties :
    • Appears as a powder with distinct solubility profiles due to the pyridine ring’s reduced polarity.

Functional Group Variations

2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile (CAS: 1219483-61-0)
  • Structure : Trifluoromethyl (-CF₃) group at the 4-position of the pyrimidine ring.
  • Molecular Formula : C₇H₄F₃N₃ (molar mass: 187.12 g/mol) .
  • Physicochemical Properties :
    • Density: 1.380 g/cm³ (predicted)
    • Boiling Point: 235.7°C (predicted)
    • pKa: -2.53 (predicted) .
  • Key Differences : The -CF₃ group is more electronegative and bulkier than -Cl, enhancing lipophilicity and metabolic stability. This substitution is advantageous in drug design for improving membrane permeability .
2-[[4-[(4-Methoxyphenyl)amino]-6-methyl-2-pyrimidinyl]thio]acetonitrile (CAS: 56605-22-2)
  • Structure: Thioether linkage and methoxyphenylamino substituent on the pyrimidine ring.
  • Molecular Formula : C₁₄H₁₄N₄OS (molar mass: 298.36 g/mol) .
  • Key Differences : The thioether group introduces sulfur, which can participate in unique redox reactions and coordinate with metal ions. The methoxyphenyl group adds steric bulk and aromatic interactions .

Physicochemical and Electronic Properties

Compound (CAS) Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Substituent Effects
2-(4-Chloropyrimidin-2-yl)acetonitrile 153.57 (estimated) - - - Enhanced electrophilicity due to -Cl
2-(2-Chloropyrimidin-4-yl)acetonitrile 153.57 1.346 354.1 -2.39 Altered electronic distribution
2-(4-Chloropyridin-2-yl)acetonitrile 152.58 - - - Reduced polarity (pyridine vs. pyrimidine)
2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile 187.12 1.380 235.7 -2.53 Increased lipophilicity

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